(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone
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Overview
Description
The compound (4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone is a complex organic molecule that features a combination of benzothiazole, piperazine, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole intermediate, which is then reacted with piperazine and pyrazole derivatives under controlled conditions. The reaction conditions often include the use of solvents like methanol or dichloromethane, and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology and Medicine
It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development .
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of (4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a biological response. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, piperazine derivatives, and pyrazole derivatives. Examples are:
- (4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
What sets (4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N5OS/c1-10-7-13(21-22(10)2)16(25)23-3-5-24(6-4-23)17-20-15-12(19)8-11(18)9-14(15)26-17/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPCQSKUMCCYLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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